molecular formula C19H16N2O2S B13372858 1-(2-naphthylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

1-(2-naphthylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B13372858
M. Wt: 336.4 g/mol
InChI Key: DJAJQBUKSCMICG-UHFFFAOYSA-N
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Description

1-(2-Naphthylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the class of sulfonyl imidazoles. This compound features a naphthylsulfonyl group attached to a dihydroimidazole ring, which is further substituted with a phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(2-naphthylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthylsulfonyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Naphthylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(2-Naphthylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-naphthylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(2-Naphthylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can be compared with other sulfonyl imidazoles, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

1-naphthalen-2-ylsulfonyl-2-phenyl-4,5-dihydroimidazole

InChI

InChI=1S/C19H16N2O2S/c22-24(23,18-11-10-15-6-4-5-9-17(15)14-18)21-13-12-20-19(21)16-7-2-1-3-8-16/h1-11,14H,12-13H2

InChI Key

DJAJQBUKSCMICG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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